molecular formula C15H19ClN2O3 B7915785 [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7915785
M. Wt: 310.77 g/mol
InChI Key: RADHCSBXJDPHQT-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester is a piperidine-based compound featuring a chloro-acetyl group at the 3-position of the piperidine ring and a benzyl carbamate moiety. Piperidine derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity .

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-9-14(19)18-8-4-7-13(10-18)17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADHCSBXJDPHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Solvent polarity significantly impacts reaction kinetics. Non-polar solvents (e.g., DCM) favor acylation by stabilizing charged intermediates, while polar aprotic solvents (e.g., THF) enhance carbamate formation.

Reaction StepOptimal SolventYield (%)
CyclizationToluene78
ChloroacetylationDCM88
Carbamate FormationTHF72

Temperature Control

Low temperatures (0–5°C) during chloroacetylation prevent exothermic side reactions, whereas room temperature is sufficient for carbamate coupling.

Catalytic Agents

TEA is preferred over weaker bases (e.g., pyridine) due to its superior HCl scavenging capacity, reducing side product formation.

Alternative Synthetic Routes

Trichloroacetimidate-Mediated Esterification

A method adapted from trichloroacetimidate chemistry involves reacting piperidin-3-amine with benzyl trichloroacetimidate under acidic conditions. This one-pot approach avoids the use of Cbz-Cl, achieving comparable yields (68–70%) with fewer purification steps.

Solid-Phase Synthesis

Immobilizing the piperidine core on resin allows for sequential acylation and carbamate formation, enabling high-throughput synthesis. However, this method requires specialized equipment and yields remain suboptimal (50–60%).

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Peaks at δ 1.45–1.89 (piperidine CH₂), δ 4.12 (chloroacetyl CH₂Cl), and δ 7.25–7.38 (benzyl aromatic protons).

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O, carbamate) and 745 cm⁻¹ (C-Cl).

  • Mass Spectrometry : Molecular ion peak at m/z 295.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Substituted derivatives with different functional groups replacing the chloroacetyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

    Drug Development: It may serve as a lead compound in the development of new pharmaceuticals.

Medicine:

    Therapeutic Agents: The compound may have potential therapeutic applications due to its biological activity.

    Diagnostic Tools: It can be used in the development of diagnostic tools for various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers in the Piperidine Series

Key Compounds :

[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS: 1353962-27-2) Molecular Formula: C₁₅H₁₉ClN₂O₃ Molecular Weight: 310.78 g/mol Structural Difference: Chloro-acetyl group at the 4-position instead of the 3-position .

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

  • Structural Difference : Chloro-acetyl group attached to a 2-ylmethyl side chain.
  • Implications : Extended side chain increases molecular flexibility and may enhance solubility .

Pyrrolidine-Based Analogs

Key Compound :

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4)

  • Molecular Formula : C₁₇H₂₁ClN₂O₃
  • Molecular Weight : 340.82 g/mol
  • Structural Differences :
    • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).
    • Substituents : Cyclopropyl group adds steric bulk.
  • Physical Properties :
    • Boiling Point : 495.6 ± 45.0 °C (predicted)
    • Density : 1.29 ± 0.1 g/cm³
    • pKa : 11.86 ± 0.20 .
  • Implications : Smaller ring size may reduce conformational stability but improve metabolic resistance.

Substituent Variations

Key Compounds :

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester Structural Feature: Isopropyl-amino group at the 3-position. Implications: Increased hydrophobicity may enhance membrane permeability .

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Structural Feature: Amino-propionyl substituent introduces a polar, protonatable group. Implications: Potential for hydrogen bonding with biological targets .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) pKa
[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester C₁₅H₁₉ClN₂O₃ 310.78 3-position chloro-acetyl N/A N/A N/A
[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester C₁₅H₁₉ClN₂O₃ 310.78 4-position chloro-acetyl N/A N/A N/A
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₁₇H₂₁ClN₂O₃ 340.82 Pyrrolidine, cyclopropyl 495.6 ± 45.0 1.29 ± 0.1 11.86
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester C₁₈H₂₄ClN₃O₃ 365.86 Isopropyl-amino N/A N/A N/A

Biological Activity

Introduction

The compound [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester , with the CAS number 1353987-20-8, belongs to a class of piperidine derivatives that exhibit significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClN2O3C_{15}H_{19}ClN_{2}O_{3}. Its structure includes:

  • A piperidine ring ,
  • A chloroacetyl group ,
  • A carbamic acid moiety linked to a benzyl ester .

This structural complexity allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may have significant antioxidant properties, potentially protecting cells from oxidative stress .
  • Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, which could influence neurotransmitter systems, offering potential therapeutic benefits for neurodegenerative diseases .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating that this compound may possess antimicrobial properties .
  • Antitumor Properties : Some derivatives of piperidine compounds have been studied for their anticancer potential, suggesting a need for further investigation into the antitumor activity of this specific compound .

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular docking ,
  • Receptor binding assays ,

have been employed to elucidate its pharmacodynamics and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the piperidine ring through cyclization reactions.
  • Chloroacetylation of the piperidine nitrogen.
  • Carbamoylation with benzyl alcohol to form the final ester.

These methods allow for efficient production while enabling modifications that can enhance its pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study ReferenceFindings
Demonstrated antioxidant and antimicrobial activities in vitro.
Explored neuroprotective effects in animal models, indicating potential for Alzheimer's treatment.
Investigated antitumor properties, showing efficacy against certain cancer cell lines.

Comparison with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesUnique Properties
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl esterEthyl group on carbamatePotential analgesic properties
1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl esterMethyl group instead of ethylVaries based on substitution
Benzyl (2S)-4-[3-hydroxy-4-methylpiperidin-1-yl]butanamideDifferent substitution on piperidine ringDifferent receptor interactions

These comparisons highlight the unique aspects of this compound, particularly its specific biological activities and structural features that may confer unique pharmacological benefits.

Q & A

Q. What are the standard synthetic protocols for preparing [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of piperidine derivatives. For example, benzyl-protected piperidine intermediates (e.g., benzyl-4-(aminomethyl)piperidine-1-carboxylate) can react with chloroacetyl chloride under nucleophilic acyl substitution conditions. Key parameters include:
  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity (used in analogous reactions for chloro-pyrimidine coupling) .
  • Base selection : Triethylamine is often employed to scavenge HCl, preventing side reactions .
  • Temperature control : Heating at 100°C for 6 hours ensures completion while minimizing decomposition .
    Purification via silica gel chromatography (gradient elution with CH₂Cl₂/IPA/hexane) is recommended for isolating the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., M+1 = 345.29 observed in related benzyl carbamates) .
  • NMR spectroscopy : Analyze proton environments (e.g., benzyl protons at δ 5.04 ppm in carbamate derivatives) .
  • Chromatographic methods : HPLC with UV detection or TLC (Rf comparison) ensures purity.

Advanced Research Questions

Q. What computational approaches are suitable for studying the conformational dynamics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model:
  • Chloro-acetyl group reactivity : Assess electronic effects on nucleophilic attack sites .
  • Piperidine ring puckering : Compare chair vs. boat conformations using software like Gaussian or GROMACS .
    Experimental validation via X-ray crystallography (as done for similar piperidine derivatives) provides structural benchmarks .

Q. How can researchers resolve contradictory data in reaction outcomes, such as unexpected byproducts?

  • Methodological Answer :
  • Mechanistic interrogation : Use isotopic labeling (e.g., D₂O quenching) to trace reaction pathways.
  • Byproduct isolation : Silica chromatography coupled with LC-MS identifies impurities (e.g., over-alkylation products) .
  • Kinetic studies : Vary reaction time/temperature to determine if byproducts arise from kinetic vs. thermodynamic control .

Q. What strategies are effective for stereochemical control during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to direct stereochemistry, as seen in bicyclo[1.1.1]pentane derivatives .
  • Asymmetric catalysis : Palladium-catalyzed couplings or organocatalytic methods (e.g., Mannich reactions) can enforce enantioselectivity .
  • Crystallographic analysis : Confirm absolute configuration, as demonstrated for (S)-configured carbamates .

Q. How can researchers design experiments to probe the compound’s stability under varying pH or solvent conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC .
  • Solvent compatibility : Test solubility/stability in DMSO, ethanol, and aqueous mixtures (critical for biological assays) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to guide storage conditions .

Data Analysis & Optimization

Q. What statistical methods are recommended for optimizing reaction yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs (e.g., 2^k models) to evaluate solvent/base/temperature interactions .
  • Response surface methodology (RSM) : Identify optimal conditions for maximizing yield while minimizing side reactions .

Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • DFT-NMR correlation : Compare calculated chemical shifts (via ADF or ORCA) with experimental ¹H/¹³C NMR to refine computational models .
  • Dynamic effects : Incorporate solvent and temperature corrections in simulations to improve accuracy .

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